Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction, where an alkyne reacts with a nitrile oxide to form the isoxazole ring. This reaction often employs catalysts such as copper(I) or ruthenium(II) to facilitate the process . The reaction conditions usually involve moderate temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar cycloaddition techniques. The use of continuous flow reactors can enhance efficiency and scalability. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .
Scientific Research Applications
Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and immune responses .
Comparison with Similar Compounds
- Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
- Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate
- Methyl 5-phenylisoxazole-3-carboxylate
Comparison: Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromo and chloro substituents on the phenyl ring. This dual substitution can enhance its reactivity and potential biological activity compared to similar compounds with only one halogen substituent .
Properties
Molecular Formula |
C12H9BrClNO3 |
---|---|
Molecular Weight |
330.56 g/mol |
IUPAC Name |
ethyl 5-(2-bromo-4-chlorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9BrClNO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(14)5-9(8)13/h3-6H,2H2,1H3 |
InChI Key |
WMBCOMDMBZYREZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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